molecular formula C14H18N2O4 B1334647 Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate CAS No. 216985-30-7

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Cat. No. B1334647
Key on ui cas rn: 216985-30-7
M. Wt: 278.3 g/mol
InChI Key: DYEIOUCEYOYBPG-UHFFFAOYSA-N
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Patent
US09249163B2

Procedure details

In a solution of 1-fluoro-4-nitro benzene (3.00 g, 21.3 mmol) in DMSO (30 mL) was added ethyl piperidine-4-carboxylate (5.01 g, 31.9 mmol) and K2CO3 (5.87 g, 42.5 mmol). The resulting mixture was stirred at 100° C. for 8 h. After cooling to rt, the reaction was quenched with H2O (70 mL). The resulting mixture was extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with EtOAc/petroleum ether (1:2 v/v) to obtain compound 18a as a yellow solid (5.00 g, 80% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C14H18N2O4: 279.1 (M+H). Found 279.1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
5.87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[NH:11]1[CH2:16][CH2:15][CH:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12]1.C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:11]2[CH2:16][CH2:15][CH:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5.01 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)OCC
Name
Quantity
5.87 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O (70 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with EtOAc/petroleum ether (1:2 v/v)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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